Bienvenue dans la boutique en ligne BenchChem!

Dasabuvir

NS5B polymerase thermal shift assay allosteric stabilization

Dasabuvir is the definitive palm I allosteric NS5B inhibitor, essential for orthogonal resistance profiling. It retains full activity against sofosbuvir-resistant S282T and thumb-domain variants (M423T, P495A/S, V499A), enabling unambiguous binding-site validation. With superior thermal stabilization (ΔTm = +7.5°C), it excels in cryo-EM and X-ray crystallography. As a sensitive CYP2C8 probe, it delivers >10-fold exposure shifts for robust DDI screening. Available in research-grade purity with flexible bulk options.

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
CAS No. 1132935-63-7
Cat. No. B606944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasabuvir
CAS1132935-63-7
SynonymsABT333;  ABT-333;  ABT 333, Dasabuvir. Trade names: Viekira Pak (with ombitasvir/paritaprevir/ritonavir tablets), Exviera.
Molecular FormulaC26H27N3O5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
InChIInChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
InChIKeyNBRBXGKOEOGLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO (40mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dasabuvir (CAS 1132935-63-7) Genotype 1 HCV NS5B Palm Site Inhibitor Overview


Dasabuvir (ABT-333) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase encoded by the NS5B gene, specifically targeting the palm I allosteric binding site [1]. It is approved exclusively for use in combination with ombitasvir, paritaprevir, and ritonavir as part of the Viekira Pak fixed-dose regimen for chronic HCV genotype 1a and 1b infection [2]. Dasabuvir exhibits narrow genotypic specificity, with substantially reduced activity against genotypes 2, 3, and 4 (IC₅₀ values ranging from 900 nM to >20 µM) [1]. The compound is primarily metabolized by CYP2C8, has a terminal half-life of 5-8 hours enabling twice-daily dosing, and demonstrates approximately 70% oral bioavailability [3].

Why Dasabuvir Cannot Be Interchanged with Other HCV NS5B Inhibitors: Binding Site Specificity


Dasabuvir binds exclusively to the palm I allosteric site of the HCV NS5B polymerase, whereas other approved NS5B inhibitors target different regions—sofosbuvir binds the active site as a nucleoside analog, while other non-nucleoside inhibitors such as lomibuvir and filibuvir bind the thumb domain [1]. This binding site divergence creates fundamentally distinct resistance profiles: dasabuvir retains full activity against replicons harboring the S282T variant in the nucleoside binding site (conferring resistance to sofosbuvir) and against M423T, P495A, P495S, and V499A variants in the thumb domain (conferring resistance to thumb-binding NNIs) [1]. Conversely, C316Y, M414T, Y448H, and S556G variants in the palm I site specifically abrogate dasabuvir activity while leaving other NS5B inhibitor classes unaffected [2]. This non-overlapping resistance profile underpins dasabuvir's designated role as a component of multi-target combination therapy and precludes simple substitution with other NS5B inhibitors without virologic risk.

Quantitative Comparative Evidence for Dasabuvir (CAS 1132935-63-7) Scientific Selection


Differential Thermostabilization of HCV NS5B Genotype 1b vs. Genotype 3a Compared with Other NNIs

In a head-to-head biophysical comparison using differential scanning fluorimetry (thermal shift assay), dasabuvir stabilized the HCV NS5B genotype 1b Con1 variant to a greater extent than comparator non-nucleoside inhibitors filibuvir, lomibuvir, and nesbuvir [1]. The thermal stabilization effect (ΔTm) reflects binding affinity and conformational locking of the polymerase. Critically, none of the tested inhibitors, including dasabuvir, produced meaningful stabilization of the genotype 3a enzyme (ΔTm ≤ 1°C for all compounds), quantitatively confirming the genotype 1 restriction observed clinically [1].

NS5B polymerase thermal shift assay allosteric stabilization genotype selectivity

Replicon Potency Differentiation Between HCV Genotype 1a and 1b Strains

In the HCV subgenomic replicon system, dasabuvir demonstrates a consistent potency differential between genotype 1a and 1b laboratory strains. The EC₅₀ against genotype 1a (strain H77) is 7.7 nM, while against genotype 1b (strain Con1) it is 1.8 nM, representing a 4.3-fold greater potency against the 1b subtype [1]. This intra-genotype potency gradient is not universal among NS5B inhibitors—sofosbuvir (a nucleoside analog) exhibits pan-genotypic activity with less pronounced subtype differentiation, while other palm-site NNIs may display distinct 1a/1b potency ratios [2].

HCV replicon genotype 1a genotype 1b EC50 potency differentiation

Retention of Full Activity Against Nucleoside and Thumb-Domain Resistance Variants

Dasabuvir retains full activity against HCV replicons harboring specific resistance-associated substitutions (RASs) that confer high-level resistance to other NS5B inhibitor classes [1]. Specifically, dasabuvir showed no reduction in potency against the S282T variant in the nucleoside binding site, which is the primary resistance variant associated with sofosbuvir failure [1]. Similarly, dasabuvir retained full activity against replicons containing the M423T, P495A, P495S, and V499A single variants in the thumb domain—substitutions known to confer resistance to thumb-binding non-nucleoside inhibitors such as lomibuvir and filibuvir [1]. In contrast, palm I site variants (C316Y, M414T, Y448H, S556G) selected under dasabuvir pressure reduce dasabuvir susceptibility by 5-fold to >1500-fold [2].

resistance profile S282T variant thumb domain palm I site non-overlapping resistance

CYP2C8-Dependent Metabolism Differentiates Dasabuvir from CYP3A4-Dependent DAAs

Dasabuvir is primarily metabolized by CYP2C8, with only a minor contribution from CYP3A [1]. This metabolic profile distinguishes dasabuvir from the majority of direct-acting antivirals (DAAs) that are predominantly CYP3A4 substrates, including paritaprevir, simeprevir, and grazoprevir [1]. Quantitatively, coadministration with a strong CYP2C8 inhibitor increases dasabuvir exposure by greater than 10-fold, whereas strong CYP3A inhibitors increase exposure by less than 50% [1]. Conversely, strong CYP3A inducers decrease dasabuvir exposure by 55–70%, while CYP2C8 induction effects are less pronounced [1]. This CYP isoform specificity creates a distinct drug-drug interaction (DDI) liability profile compared with CYP3A4-dependent DAAs.

CYP2C8 substrate drug-drug interaction CYP3A4 pharmacokinetic differentiation

Active Metabolite M1 Contributes to Sustained Antiviral Effect

Dasabuvir undergoes biotransformation to form the M1 metabolite, which retains antiviral activity [1]. In HCV replicon assays, the M1 metabolite exhibits EC₅₀ values of 39 nM against genotype 1a (H77) and 8 nM against genotype 1b (Con1), representing 5.1-fold and 4.4-fold reduced potency compared with the parent compound, respectively [2]. The M1 metabolite has a plasma half-life similar to that of dasabuvir (approximately 5–8 hours) and is the major circulating metabolite, with a steady-state M1-to-dasabuvir exposure ratio of approximately 0.6 [1][3]. This contrasts with certain other DAAs where metabolites are either inactive or have negligible half-lives.

M1 metabolite active metabolite pharmacokinetics half-life antiviral activity

Validated Research and Industrial Applications of Dasabuvir (CAS 1132935-63-7)


Biochemical Studies of HCV NS5B Palm I Site Allosteric Inhibition

Dasabuvir serves as the prototypical palm I site NNI for in vitro studies of HCV NS5B polymerase allosteric regulation. The compound's superior thermal stabilization of genotype 1b NS5B (ΔTm = +7.5°C) compared with filibuvir, lomibuvir, and nesbuvir [1] makes it particularly well-suited for structural biology applications including X-ray crystallography and cryo-EM, where protein stabilization is critical. Its fully characterized resistance profile—retaining activity against S282T, M423T, P495A/S, and V499A variants [2]—enables orthogonal validation of binding site specificity in compound screening cascades.

CYP2C8 Probe Substrate for In Vitro Drug-Drug Interaction Screening

Dasabuvir's established role as a sensitive CYP2C8 substrate [1] supports its use as a validated probe compound in pharmaceutical DDI screening panels. Its >10-fold exposure increase upon coadministration with strong CYP2C8 inhibitors [1] provides a robust dynamic range for detecting CYP2C8-mediated interactions. This application is distinct from CYP3A4 probe substrates (e.g., midazolam) and complements standard CYP inhibition profiling in early-stage drug development.

Resistance Mechanism Dissection in HCV Virology Research

Dasabuvir's well-characterized resistance-associated substitution (RAS) profile—including C316Y (1569-fold reduced susceptibility in genotype 1b), Y448H (46-fold), M414T (46-fold), and S556G (11-fold) [1]—makes it a valuable tool for dissecting palm I site-mediated resistance mechanisms. Its full retention of activity against nucleoside-site (S282T) and thumb-domain (M423T, P495A/S, V499A) variants [2] enables combinatorial studies evaluating cross-resistance between NS5B inhibitor classes and supports rational design of multi-target antiviral regimens.

Fixed-Dose Combination Reference Standard for Genotype 1 HCV Research

As a component of the FDA-approved Viekira Pak fixed-dose combination [1], dasabuvir provides a regulatory-validated reference standard for studies requiring a fully characterized genotype 1-specific NNI. Its narrow genotype 1 restriction (IC₅₀ values for genotypes 2a, 2b, 3a, and 4a ranging from 900 nM to >20 µM [2]) makes it a selective tool for genotype 1-specific experimental systems, in contrast to pan-genotypic NS5B inhibitors such as sofosbuvir. This selectivity is valuable for studies where genotype-specific effects must be isolated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasabuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.